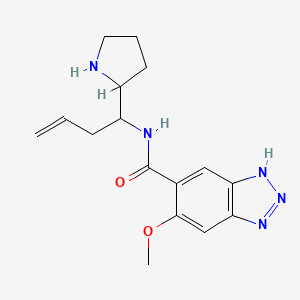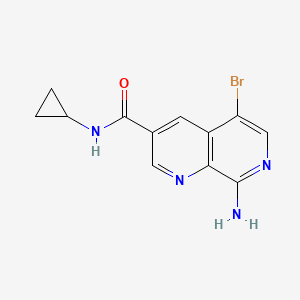
8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide is a chemical compound with the molecular formula C12H11BrN4O and a molecular weight of 307.15 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide involves several steps. One common method includes the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
8-Amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide can be compared with other similar compounds in the naphthyridine family, such as:
8-Amino-1,7-naphthyridine-3-carboxamide: Lacks the bromo and cyclopropyl groups, which may affect its biological activity.
5-Bromo-1,7-naphthyridine-3-carboxamide: Lacks the amino and cyclopropyl groups, leading to different chemical properties.
N-Cyclopropyl-1,7-naphthyridine-3-carboxamide: Lacks the amino and bromo groups, which may influence its reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H11BrN4O |
|---|---|
Molecular Weight |
307.15 g/mol |
IUPAC Name |
8-amino-5-bromo-N-cyclopropyl-1,7-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C12H11BrN4O/c13-9-5-16-11(14)10-8(9)3-6(4-15-10)12(18)17-7-1-2-7/h3-5,7H,1-2H2,(H2,14,16)(H,17,18) |
InChI Key |
ABPJEJDKOLONMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C(=NC=C3Br)N)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



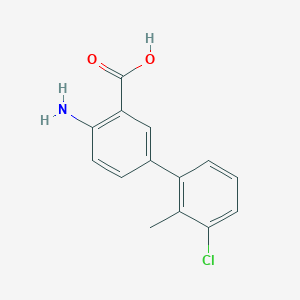
![1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile](/img/structure/B13901690.png)

![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)


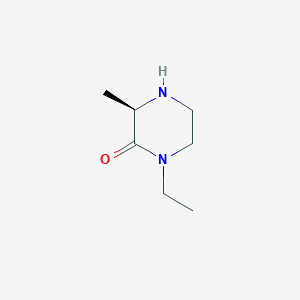

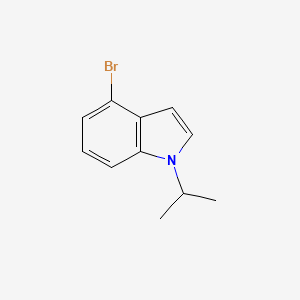

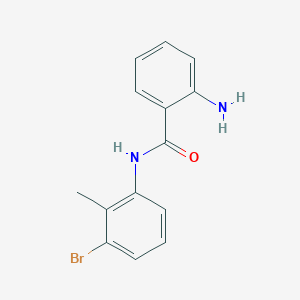
![3,6-Dimethylthieno[3,2-b]thiophene](/img/structure/B13901749.png)
